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molecular formula C17H16O4S B051841 5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid CAS No. 83237-49-4

5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid

Cat. No. B051841
M. Wt: 316.4 g/mol
InChI Key: HCKQCCUGCHJSOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04891433

Procedure details

A mixture of 4.39 g (10 mol.) of 5-(2-bromo-1,1-dimethoxypropyl)-2-phenylthiophenylacetate obtained in Example 1-(2), 4.20 g (50 mmol.) of sodium hydrogen carbonate, 50 ml of ethanol and 35 ml of water was heated under reflux and stirring for 5 hours. The reaction mixture was distilled to remove distillates having a boiling point of below 100° C. The residue was then heated under reflux for 4 hours. The mixture was treated in the same manner as in Example 6-(1) to obtain 2.15 g of the desired product as white crystals (yield 68%), m.p. 145°-146° C.
Name
5-(2-bromo-1,1-dimethoxypropyl)-2-phenylthiophenylacetate
Quantity
4.39 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Two
Yield
68%

Identifiers

REACTION_CXSMILES
Br[CH:2](C)[C:3]([C:8]1[CH:9]=[CH:10][C:11]([S:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[C:12]([CH2:14][C:15]([O-:17])=[O:16])[CH:13]=1)(OC)OC.[C:26](=O)([O-:28])[OH:27].[Na+].C(O)C>O>[C:26]([CH:3]([C:8]1[CH:9]=[CH:10][C:11]([S:18][C:19]2[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=2)=[C:12]([CH2:14][C:15]([OH:17])=[O:16])[CH:13]=1)[CH3:2])([OH:28])=[O:27] |f:1.2|

Inputs

Step One
Name
5-(2-bromo-1,1-dimethoxypropyl)-2-phenylthiophenylacetate
Quantity
4.39 g
Type
reactant
Smiles
BrC(C(OC)(OC)C=1C=CC(=C(C1)CC(=O)[O-])SC1=CC=CC=C1)C
Step Two
Name
Quantity
4.2 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
35 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
DISTILLATION
Type
DISTILLATION
Details
The reaction mixture was distilled
CUSTOM
Type
CUSTOM
Details
to remove distillates
TEMPERATURE
Type
TEMPERATURE
Details
The residue was then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(=O)(O)C(C)C=1C=CC(=C(C1)CC(=O)O)SC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.15 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 13.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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